molecular formula C28H20N2O4 B13658353 Anthracene-9,10-diylbis(methylene) diisonicotinate

Anthracene-9,10-diylbis(methylene) diisonicotinate

Cat. No.: B13658353
M. Wt: 448.5 g/mol
InChI Key: BPGOXOIHKUIEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-9,10-diylbis(methylene) diisonicotinate is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. The compound consists of an anthracene core with two methylene bridges connecting to isonicotinate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene-9,10-diylbis(methylene) diisonicotinate typically involves the reaction of anthracene-9,10-diylbis(methylene) with isonicotinic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-diylbis(methylene) diisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: The isonicotinate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Anthracene-9,10-dione derivatives.

    Reduction: Hydro-anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of Anthracene-9,10-diylbis(methylene) diisonicotinate involves its interaction with molecular targets such as lipopolysaccharides in cell membranes. The compound’s fluorescent properties enable it to act as a probe, emitting light upon excitation. This emission can be used to monitor various biological and chemical processes. Additionally, its ability to generate singlet oxygen makes it useful in photodynamic therapy, where it induces oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality as both a fluorescent probe and a component in MOFs. Its ability to selectively bind to specific molecules and generate singlet oxygen makes it a versatile tool in various scientific fields.

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

[10-(pyridine-4-carbonyloxymethyl)anthracen-9-yl]methyl pyridine-4-carboxylate

InChI

InChI=1S/C28H20N2O4/c31-27(19-9-13-29-14-10-19)33-17-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-34-28(32)20-11-15-30-16-12-20/h1-16H,17-18H2

InChI Key

BPGOXOIHKUIEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2COC(=O)C4=CC=NC=C4)COC(=O)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.